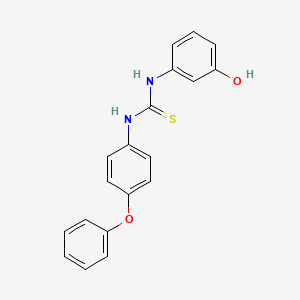

![molecular formula C16H24ClN5O2 B5562426 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)

4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole and triazaspiro compounds involves multi-step reactions, including cyclocondensation, bromination, and crystallization processes. These compounds are synthesized through regiospecific reactions, often requiring single-crystal X-ray analysis for unambiguous structure determination due to the complexity of identifying regioisomers spectroscopically (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds demonstrates significant conformational preferences, with some adopting planar conformations apart from certain groups which may orient roughly perpendicular to the main plane. This structural conformation is determined through techniques like single-crystal diffraction, highlighting the importance of crystalline structure in understanding the molecule's geometry (Kariuki et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives often include cyclocondensation with specific reagents, leading to the formation of pyrazole and triazaspiro frameworks. These reactions are crucial for introducing functional groups and achieving the desired chemical properties. The reactivity is influenced by the molecule's structure, with certain positions on the molecule being more reactive due to electronic and steric factors (Holzer et al., 2003).

Scientific Research Applications

Heterocyclic System Synthesis

The synthesis of spiro-fused heterocyclic systems, such as "Spiro-fused (C2)-azirino-(C4)-pyrazolones," involves the reaction of substituted pyrazoles with hydroxylamine, leading to compounds that exhibit potential as intermediates in pharmaceutical and material science research. This process highlights the compound's utility in creating novel heterocyclic systems with diverse applications (Holzer et al., 2003).

Anticancer and Antimicrobial Agents

Research into novel biologically potent heterocyclic compounds incorporating the pyrazole moiety has revealed promising anticancer and antimicrobial activities. Compounds synthesized with structural modifications involving pyrazole have been evaluated for their efficacy against various cancer cell lines and pathogenic strains, demonstrating the compound's relevance in developing new therapeutic agents (Katariya et al., 2021).

Oxidation Studies

The compound has been utilized in oxidation studies to transform pyrazolines to pyrazoles under mild conditions. This research underscores its potential in synthetic organic chemistry, especially in the modification and functionalization of heterocyclic compounds (Zolfigol et al., 2006).

Molecular Docking and Synthesis of Antimicrobial Agents

Investigations into the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines have revealed their potential as anticancer and antimicrobial agents. This research is significant for the development of compounds with enhanced biological activities, contributing to the battle against drug-resistant pathogenic strains and cancer (Dawoud et al., 2021).

properties

IUPAC Name |

4-[3-(4-chloropyrazol-1-yl)propanoyl]-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN5O2/c1-20-8-9-21(12-16(20)4-2-14(23)18-6-5-16)15(24)3-7-22-11-13(17)10-19-22/h10-11H,2-9,12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXQYOMFITZCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC12CCC(=O)NCC2)C(=O)CCN3C=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)

![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)

![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)

![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)